molecular formula C24H36N2O2S B4677625 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine

Cat. No.: B4677625
M. Wt: 416.6 g/mol
InChI Key: QIVQLPZXRXABSV-UHFFFAOYSA-N
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Description

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3311~3,7~]dec-1-yl)piperazine is a complex organic compound characterized by its unique structural features This compound contains a piperazine ring substituted with a tricyclo[3311~3,7~]decane moiety and a sulfonyl group attached to a butan-2-ylphenyl group

Properties

IUPAC Name

1-(1-adamantyl)-4-(4-butan-2-ylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O2S/c1-3-18(2)22-4-6-23(7-5-22)29(27,28)26-10-8-25(9-11-26)24-15-19-12-20(16-24)14-21(13-19)17-24/h4-7,18-21H,3,8-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVQLPZXRXABSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the tricyclo[3.3.1.1~3,7~]decane moiety: This can be achieved through a series of cyclization reactions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the butan-2-ylphenyl group using reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling with piperazine: The final step involves the coupling of the sulfonylated butan-2-ylphenyl group with the tricyclo[3.3.1.1~3,7~]decane-substituted piperazine under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[331

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, including its use as a drug candidate for treating specific diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can act as an electrophilic center, while the piperazine ring may interact with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar compounds to 1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine include:

    Sulfonyl-substituted piperazines: These compounds share the sulfonyl group and piperazine ring but may have different substituents on the piperazine or sulfonyl group.

    Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with the tricyclo[3.3.1.1~3,7~]decane moiety but different functional groups attached to it.

    Phenylsulfonyl compounds: These compounds contain the phenylsulfonyl group but may have different substituents on the phenyl ring or other parts of the molecule.

The uniqueness of this compound lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine
Reactant of Route 2
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine

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